molecular formula C10H14FNO B13041351 (1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

Cat. No.: B13041351
M. Wt: 183.22 g/mol
InChI Key: IELIGXRCKRVDSD-OIBJUYFYSA-N
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Description

(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. Its unique structure, featuring a fluorine atom and a methyl group on the aromatic ring, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ketone group can be reduced back to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 1-(2-fluoro-4-methylphenyl)ethanone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of chiral compounds with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activities.

    1-Amino-1-(2-fluoro-4-methylphenyl)ethanol: A related compound with a similar structure but lacking the chiral center.

    1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-one: A ketone derivative with different reactivity and applications.

Uniqueness

(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and related compounds

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1

InChI Key

IELIGXRCKRVDSD-OIBJUYFYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H]([C@H](C)O)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)O)N)F

Origin of Product

United States

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